(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
- Benzofuran derivatives, including variants of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone, have been synthesized and demonstrated significant antimicrobial properties. These compounds have shown notable effectiveness against yeasts like Cryptococcus neoformans and Candida albicans, with some derivatives exhibiting significant activity in low microgram/mL range (Omolo et al., 2011).
Synthesis and Characterization
- The synthesis of various benzofuran derivatives has been a focus of research, with methods such as Knoevenagel condensation being employed. These synthesized compounds, including this compound and its derivatives, have been characterized using spectroscopic techniques and evaluated for their potential applications, notably in antimicrobial activity (Kenchappa et al., 2016).
Antioxidant Properties
- Compounds structurally related to this compound have been synthesized and assessed for their antioxidant properties. These studies reveal that some synthesized bromophenols exhibit effective inhibitory activity against human cytosolic carbonic anhydrase II, indicating potential as drug candidates for various disorders (Balaydın et al., 2012).
Inhibitory Effects on β-Amyloid Aggregation
- Certain benzofuran derivatives have been identified as potent inhibitors of β-amyloid aggregation, a key factor in the development of Alzheimer's disease. Syntheses of these compounds, including variants of this compound, are aimed at developing therapeutic agents to combat neurodegenerative conditions (Choi et al., 2003).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone” and similar compounds may have potential applications in the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of (5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Similar compounds have been shown to target extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) .
Mode of Action
The exact mode of action of This compound It is likely that the compound interacts with its targets, possibly through binding interactions , leading to changes in the cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been shown to affect various pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been shown to have significant cell growth inhibitory effects .
Properties
IUPAC Name |
(5-bromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2O2/c1-8-11-7-10(17)3-5-14(11)21-16(8)15(20)9-2-4-12(18)13(19)6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJXGULLLXDFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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